molecular formula C11H7NO3S B6387951 5-(2-Formylthiophen-4-YL)picolinic acid CAS No. 1262004-43-2

5-(2-Formylthiophen-4-YL)picolinic acid

Cat. No.: B6387951
CAS No.: 1262004-43-2
M. Wt: 233.24 g/mol
InChI Key: AYCXLFUWAVLTKA-UHFFFAOYSA-N
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Description

5-(2-Formylthiophen-4-YL)picolinic acid is an organic compound with the molecular formula C11H7NO3S It is a derivative of picolinic acid, featuring a thiophene ring substituted with a formyl group at the 2-position and a picolinic acid moiety at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Formylthiophen-4-YL)picolinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromothiophene and picolinic acid.

    Formylation: The thiophene ring is formylated using a Vilsmeier-Haack reaction, which involves the reaction of 2-bromothiophene with DMF (dimethylformamide) and POCl3 (phosphoryl chloride) to introduce the formyl group at the 2-position.

    Coupling Reaction: The formylated thiophene is then coupled with picolinic acid using a Suzuki-Miyaura cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The key steps include:

    Bulk Formylation: Large-scale formylation of 2-bromothiophene using industrial-grade DMF and POCl3.

    High-Throughput Coupling: High-throughput Suzuki-Miyaura coupling using automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(2-Formylthiophen-4-YL)picolinic acid undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 (potassium permanganate) or H2O2 (hydrogen peroxide).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution or H2O2 in acidic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Halogenation using Br2 (bromine) in acetic acid or nitration using HNO3 (nitric acid) in sulfuric acid.

Major Products

    Oxidation: 5-(2-Carboxythiophen-4-YL)picolinic acid.

    Reduction: 5-(2-Hydroxymethylthiophen-4-YL)picolinic acid.

    Substitution: 5-(2-Bromothiophen-4-YL)picolinic acid or 5-(2-Nitrothiophen-4-YL)picolinic acid.

Scientific Research Applications

5-(2-Formylthiophen-4-YL)picolinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Formylthiophen-4-YL)picolinic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to metal ions, forming coordination complexes that can modulate the activity of metalloenzymes.

    Pathways: It may interfere with cellular processes by inhibiting key enzymes or disrupting cellular membranes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    5-Formyl-2-thiopheneboronic acid: Similar structure with a boronic acid group instead of a picolinic acid moiety.

    2-Formylthiophene: Lacks the picolinic acid group, making it less versatile in coordination chemistry.

    Picolinic acid: Lacks the thiophene ring, which reduces its potential for electronic applications.

Uniqueness

5-(2-Formylthiophen-4-YL)picolinic acid is unique due to the presence of both the formyl-substituted thiophene ring and the picolinic acid moiety. This combination imparts unique electronic properties and coordination capabilities, making it valuable in various research and industrial applications .

Properties

IUPAC Name

5-(5-formylthiophen-3-yl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO3S/c13-5-9-3-8(6-16-9)7-1-2-10(11(14)15)12-4-7/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCXLFUWAVLTKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=CSC(=C2)C=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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